molecular formula C16H16O4 B13756377 p-Methoxybenzyl p-anisate CAS No. 24318-43-2

p-Methoxybenzyl p-anisate

Cat. No.: B13756377
CAS No.: 24318-43-2
M. Wt: 272.29 g/mol
InChI Key: PUXJRQHDLYGOCY-UHFFFAOYSA-N
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Description

p-Methoxybenzyl p-anisate (CAS 24318-43-2) is a benzoic acid ester with the molecular formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . This compound features a 4-methoxybenzoate group protected by a 4-methoxybenzyl (PMB) group, making it a valuable intermediate and protecting group in multi-step organic synthesis . The PMB ester is widely recognized for its excellent stability under a wide range of reaction conditions, including basic media and various reducing environments. Its primary research value lies in its orthogonal deprotection; the PMB group can be cleanly removed under mild oxidative conditions or selective acidic hydrolysis, allowing for the controlled unmasking of the carboxylic acid functionality in the presence of other sensitive groups . This makes it an indispensable tool for researchers constructing complex molecules, such as natural products, peptides, and pharmaceuticals, where precise control over reactivity is required. The compound should be stored in a sealed, dry container at room temperature. This compound is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24318-43-2

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-methoxybenzoate

InChI

InChI=1S/C16H16O4/c1-18-14-7-3-12(4-8-14)11-20-16(17)13-5-9-15(19-2)10-6-13/h3-10H,11H2,1-2H3

InChI Key

PUXJRQHDLYGOCY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of P Methoxybenzyl P Anisate

Classical Esterification and Transesterification Approaches

The formation of p-Methoxybenzyl p-anisate through traditional esterification and transesterification methods represents the foundational chemistry for this compound. These approaches, while conventional, offer a variety of catalytic systems and conditions.

Catalytic Strategies in Ester Synthesis (e.g., Acid, Lewis Acid, Enzyme-Mediated)

The synthesis of esters like this compound can be achieved through several catalytic routes. A common laboratory and industrial method is the Fischer esterification, which involves the reaction of p-anisic acid with p-methoxybenzyl alcohol in the presence of a strong acid catalyst.

Transesterification offers an alternative route. For instance, methyl p-anisate can be converted to this compound by reaction with p-methoxybenzyl alcohol. nih.gov This equilibrium-driven process often requires the removal of the methanol (B129727) byproduct to proceed to completion. nih.gov A notable method for transesterification involves the use of butyllithium (B86547) in tetrahydrofuran (B95107), which can efficiently convert methyl p-methoxybenzoate in the presence of an alcohol.

Lewis acids are also employed to catalyze esterification and can offer milder reaction conditions compared to strong Brønsted acids. nih.gov For example, Lewis acids like tin(II) chloride dihydrate have been used in the context of manipulating p-methoxybenzyl (PMB) protected sugars, indicating their utility in reactions involving the PMB group. nih.gov

Enzyme-mediated synthesis has emerged as a powerful strategy. Lipases, in particular, are widely used for their high selectivity and mild reaction conditions. Immobilized Candida antarctica lipase (B570770) B (CAL-B) is a highly effective biocatalyst for esterification and transesterification reactions, often proceeding with high regioselectivity and under neutral pH, which helps in preserving sensitive functional groups. mdpi.comresearchgate.net

Catalytic Strategy Reactants Catalyst Key Features Reference(s)
Acid-Catalyzed Esterificationp-Anisic acid, p-Methoxybenzyl alcoholStrong acid (e.g., H₂SO₄)Equilibrium-driven; requires removal of water. nih.gov
TransesterificationMethyl p-anisate, p-Methoxybenzyl alcoholAcid catalyst or BaseMethanol byproduct removal drives the reaction. nih.gov nih.gov
Lewis Acid Catalysisp-Anisic acid, p-Methoxybenzyl alcoholLewis Acid (e.g., SnCl₂)Milder conditions than strong acids. nih.govnih.gov
Enzyme-Mediated Synthesisp-Anisic acid, p-Methoxybenzyl alcoholLipase (e.g., CAL-B)High selectivity, mild, neutral conditions. mdpi.comresearchgate.net mdpi.comresearchgate.netrsc.org

Solvent-Free and Green Chemistry Protocols for this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic protocols. For the synthesis of precursors like p-anisic acid, methods have been developed that focus on the recovery and recycling of solvents, such as 2-butanone, thereby reducing waste. researchgate.netasianpubs.orgresearchgate.net These principles can be extended to the synthesis of this compound.

Solvent-free reaction conditions are a key aspect of green chemistry. For certain esterifications, it is possible to run the reaction neat, particularly with a solid-supported catalyst, which also simplifies product purification. Biocatalytic methods, such as those using immobilized lipases, can often be performed in solvent-free systems or in green solvents like bio-based esters or ionic liquids, further enhancing the environmental credentials of the synthesis. The use of enzymes also avoids the need for heavy metal catalysts or harsh acidic/basic conditions, reducing corrosive waste streams. researchgate.netasianpubs.org

Novel and Non-Conventional Synthetic Routes

Beyond classical methods, novel synthetic strategies offer unique advantages in terms of selectivity, efficiency, and the ability to work under milder conditions.

Chemo-Enzymatic and Biocatalytic Synthesis of this compound and its Derivatives

Chemo-enzymatic approaches combine the best of chemical and enzymatic synthesis. A prime example is the use of enzymes for highly selective transformations on complex molecules that are assembled using traditional organic chemistry. The lipase B from Candida antarctica (CAL-B) has been instrumental in the regioselective acylation of glycerol (B35011) derivatives where a p-methoxybenzyl (PMB) group is used for protection. mdpi.comresearchgate.net This highlights the compatibility and utility of enzymatic catalysis in the presence of the PMB moiety, a core component of this compound.

The synthesis of propenylbenzene derivatives has been achieved through a two-step chemo-enzymatic method involving lipase-catalyzed epoxidation followed by microbial oxidation. frontiersin.org This demonstrates the potential for creating derivatives of this compound through combined chemical and biological transformations.

Enzyme Reaction Type Substrate Type Key Advantage Reference(s)
Candida antarctica lipase B (CAL-B)Esterification / AcylationGlycerol derivatives with PMB protectionHigh regioselectivity, mild conditions. mdpi.comresearchgate.net mdpi.comresearchgate.netrsc.org
Lipase PSKinetic Resolution / AcylationDiolsHigh enantioselectivity. rsc.org
Lipase MHydrolysisEstersEnantioselective hydrolysis. rsc.org

Metal-Catalyzed Coupling Reactions in the Formation of this compound

While direct synthesis of the ester bond in this compound via metal-catalyzed coupling is less common, such reactions are fundamental in creating the precursor molecules or analogous structures. Transition-metal-catalyzed cross-coupling reactions, like the Suzuki, Negishi, and Kumada reactions, are powerful tools for forming carbon-carbon bonds. nih.govacs.org

For instance, a palladium-catalyzed Suzuki cross-coupling could be envisioned to construct the aryl backbone of either the p-anisic acid or p-methoxybenzyl alcohol precursors. Iron-catalyzed Kumada and Negishi couplings have been used to synthesize diarylmethanes, which are structurally related to the benzyl (B1604629) portion of the target molecule. researchgate.net Rhodium-catalyzed reductive C-C coupling has also been employed in the synthesis of complex molecules containing diene fragments. nih.gov The application of these methods could provide non-traditional pathways to assemble the carbon skeleton of this compound or its derivatives.

Reactivity and Mechanistic Studies of this compound Transformations

The reactivity of this compound is largely dictated by the ester linkage and the p-methoxybenzyl (PMB) group. The PMB group is a widely used protecting group for alcohols and carboxylic acids due to its stability under many conditions and its selective cleavage under specific oxidative or acidic conditions.

The cleavage of the PMB ether or ester is a key transformation. Oxidative cleavage using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common and mild method. thieme-connect.de The mechanism is believed to involve the formation of a charge-transfer complex between the electron-rich PMB group and the electron-deficient DDQ. mdpi.com This is followed by a single-electron transfer, leading to a benzylic cation which is then attacked by a nucleophile (like water), ultimately cleaving the ester or ether to release the deprotected molecule and p-methoxybenzaldehyde. mdpi.com The electron-donating methoxy (B1213986) group on the benzyl ring facilitates this process, making the PMB group more labile to oxidative cleavage than an unsubstituted benzyl group. mdpi.combham.ac.uk

The PMB ester can also be cleaved under acidic conditions, though this is less selective if other acid-sensitive groups are present. nih.gov The electron-donating nature of the methoxy group can promote an SN1-type cleavage of the PMB group. mdpi.com Reductive cleavage via catalytic hydrogenation is another method, although it may also reduce other functional groups like alkenes. nih.gov

Reagent/Condition Transformation Proposed Mechanism Key Feature Reference(s)
DDQ / H₂OCleavage of PMB groupFormation of charge-transfer complex, single-electron transfer. mdpi.comMild, selective for PMB over benzyl groups. thieme-connect.de mdpi.comthieme-connect.de
Trifluoroacetic Acid (TFA)Cleavage of PMB groupAcid-catalyzed hydrolysis, SN1-type cleavage. mdpi.comCan be less selective. nih.govmdpi.com
Pd/C, H₂Cleavage of PMB groupCatalytic HydrogenolysisCan also reduce other functional groups. nih.gov
Cerium(IV) Ammonium Nitrate (CAN)Cleavage of PMB groupOxidationAlternative to DDQ. thieme-connect.de

Hydrolysis and Ester Exchange Reaction Mechanisms

The hydrolysis of this compound, which involves the cleavage of the ester bond by water, can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by the elimination of p-methoxybenzyl alcohol. Conversely, in base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt and p-methoxybenzyl alcohol.

Ester exchange, or transesterification, is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this can be achieved by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, the transesterification with ethanol (B145695) would yield ethyl p-anisate and p-methoxybenzyl alcohol. The equilibrium of this reaction can be shifted towards the products by using a large excess of the reactant alcohol or by removing one of the products, such as the lower-boiling alcohol, by distillation. researchgate.net

A notable method for transesterification involves the use of lithium alkoxides in tetrahydrofuran (THF). This approach is particularly effective for aromatic esters like this compound, proceeding at or below room temperature. The reaction is believed to be driven by the strong complexation of the lithium alkoxide to the ester carbonyl group.

Reaction Type Reagents and Conditions Products Key Features
Acid-Catalyzed Hydrolysis Dilute acid (e.g., HCl), water, heatp-Anisic acid, p-Methoxybenzyl alcoholProtonation of carbonyl oxygen activates the ester.
Base-Catalyzed Hydrolysis Base (e.g., NaOH), water/alcohol mixturep-Anisate salt, p-Methoxybenzyl alcoholDirect nucleophilic attack by hydroxide ion.
Acid-Catalyzed Transesterification Alcohol (e.g., ethanol), acid catalyst (e.g., H₂SO₄), heatNew ester (e.g., ethyl p-anisate), p-Methoxybenzyl alcoholEquilibrium-driven process. researchgate.net
Lithium Alkoxide Transesterification Lithium alkoxide, THFNew ester, p-Methoxybenzyl alcoholMild conditions, effective for hindered alcohols.

Reactions at the Aromatic Rings of this compound

The two aromatic rings of this compound, the p-anisoyl group and the p-methoxybenzyl group, are both activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions. However, the ester group is deactivating, making the p-anisoyl ring less reactive than the p-methoxybenzyl ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric acid and sulfuric acid would likely lead to the introduction of a nitro group on the aromatic ring of the p-methoxybenzyl moiety, ortho to the methoxy group. Similarly, halogenation with a halogen and a Lewis acid catalyst would result in the substitution of a hydrogen atom with a halogen on the same ring. The specific regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

It is important to note that under certain conditions, side reactions can occur. For instance, strong acidic conditions used in some electrophilic substitutions could potentially lead to the cleavage of the ester linkage.

Reaction Reagents Expected Major Product(s) Notes
Nitration HNO₃, H₂SO₄p-Methoxybenzyl 3-nitro-p-anisate and/or 3-nitro-p-methoxybenzyl p-anisateThe p-methoxybenzyl ring is more activated.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃p-Methoxybenzyl 3-bromo-p-anisate and/or 3-bromo-p-methoxybenzyl p-anisateSubstitution occurs primarily on the more activated ring.
Friedel-Crafts Acylation Acyl chloride, AlCl₃Acylation on the p-methoxybenzyl ringThe ester group deactivates the p-anisoyl ring towards acylation.

Cleavage and Functional Group Interconversion of the Ester Linkage

The ester linkage in this compound can be cleaved under various conditions, which is a crucial aspect of its use as a protecting group in organic synthesis. nih.gov The p-methoxybenzyl (PMB) group is particularly useful because it can be removed under conditions that leave other protecting groups, such as benzyl or tert-butyl esters, intact. nih.govuchicago.edu

Acid-Catalyzed Cleavage: The PMB ester is readily cleaved by treatment with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. nih.gov The mechanism involves protonation of the ether oxygen of the p-methoxybenzyl group, followed by the formation of a stable p-methoxybenzyl cation. Weaker acids, such as p-toluenesulfonic acid (TsOH), can also be used, sometimes offering selectivity in the presence of other acid-sensitive groups. nih.gov

Reductive Cleavage (Hydrogenolysis): Like benzyl esters, the PMB ester can be cleaved by catalytic hydrogenation. nih.gov This typically involves using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) and a source of hydrogen gas. nih.gov This method is generally mild but can be incompatible with the presence of other reducible functional groups, such as alkenes or alkynes. nih.gov

Oxidative Cleavage: A key advantage of the PMB group is its susceptibility to oxidative cleavage, a method that is orthogonal to many other deprotection strategies. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for this purpose. organic-chemistry.orgresearchgate.net The reaction proceeds through the formation of a charge-transfer complex, leading to the release of the carboxylic acid and p-methoxybenzaldehyde. mdpi.com However, it's noteworthy that attempts to cleave PMB esters with DDQ have sometimes been reported as unsuccessful under certain conditions. nih.gov

Lewis Acid-Mediated Cleavage: Various Lewis acids can also effect the cleavage of PMB esters. Strong Lewis acids like aluminum chloride (AlCl₃) and tin(IV) chloride (SnCl₄) have been shown to be effective. nih.govdal.ca Milder Lewis acids, such as zinc bromide, have also been employed, offering another level of selectivity. nih.gov

Functional Group Interconversion: The cleavage of the ester linkage directly leads to the formation of p-anisic acid and p-methoxybenzyl alcohol. These products can then undergo further functional group interconversions. For example, p-anisic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride, which can then be used to form amides or other esters. chemicalbook.comgoogle.com p-Methoxybenzyl alcohol can be oxidized to p-methoxybenzaldehyde or further to p-anisic acid, or it can be converted to p-methoxybenzyl halides. google.com

Cleavage Method Reagents Products Key Features
Acid-Catalyzed Trifluoroacetic acid (TFA) or HClp-Anisic acid, p-Methoxybenzyl cation byproductsFast and efficient; can be selective with milder acids. nih.gov
Hydrogenolysis H₂, Pd/C or Pd(OH)₂p-Anisic acid, p-MethylanisoleMild but not compatible with reducible groups. nih.gov
Oxidative 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)p-Anisic acid, p-MethoxybenzaldehydeOrthogonal to many other protecting groups. organic-chemistry.orgresearchgate.net
Lewis Acid-Mediated AlCl₃, SnCl₄, or ZnBr₂p-Anisic acid, p-Methoxybenzyl byproductsOffers a range of reactivity based on the Lewis acid strength. nih.govdal.ca

Advanced Spectroscopic and Structural Characterization of P Methoxybenzyl P Anisate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of p-Methoxybenzyl p-anisate in solution. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment

The structural confirmation of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The 1D spectra, ¹H and ¹³C NMR, provide initial information on the chemical shifts and multiplicities of the hydrogen and carbon nuclei, respectively.

¹H NMR spectral data reveals distinct signals for the aromatic protons on both the p-anisate and p-methoxybenzyl moieties, the benzylic methylene (B1212753) protons, and the methoxy (B1213986) group protons. rsc.orgrsc.org The aromatic region typically shows two sets of doublets for each para-substituted ring, indicative of the AA'BB' spin system. rsc.orgrsc.org The methylene protons appear as a singlet, while the two methoxy groups also present as sharp singlets. rsc.orgrsc.org

The ¹³C NMR spectrum complements this by showing signals for all 16 carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the methoxy carbons. rsc.org

To definitively assign each signal, 2D NMR techniques are employed:

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations within the same spin system. sdsu.edu For this compound, COSY would show correlations between the ortho- and meta-protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon (¹H-¹³C) pairs. columbia.edu This allows for the unambiguous assignment of a proton signal to its attached carbon atom, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the benzylic methylene protons (H-7') to the ester carbonyl carbon (C-7), confirming the ester linkage. It would also show correlations from the methoxy protons to their respective aromatic carbons.

The comprehensive assignment of the ¹H and ¹³C NMR spectra for this compound, based on reported data, is presented below. rsc.org

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

Atom Number ¹H Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
1 - - 164.0
2, 6 8.02 d, J = 8.8 130.0
3, 5 6.92 m 114.0
4 - - 162.0
7 - - -
1' - - 128.4
2', 6' 7.38 d, J = 8.8 130.0
3', 5' 6.92 m 113.9
4' - - 159.0
7' 5.27 s 65.2
OMe 3.82 s 55.6
OMe' 3.80 s 55.5

Data sourced from a study by the Royal Society of Chemistry. rsc.org Note: The original source provides overlapping multiplet and single values for some assignments which have been interpreted for this table.

Advanced NMR Applications for Conformational Analysis and Dynamics

While 1D and 2D NMR are excellent for establishing connectivity, advanced NMR techniques can provide insights into the three-dimensional structure and dynamic behavior of molecules in solution. For a flexible molecule like this compound, these methods could characterize preferred conformations and rotational barriers.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. columbia.edu Applying these techniques to this compound could reveal the preferred spatial orientation of the two aromatic rings relative to each other and the ester plane.

Variable-Temperature (VT) NMR studies involve recording NMR spectra at different temperatures. nih.gov This can be used to study dynamic processes, such as the rotation around single bonds. For this compound, VT-NMR could potentially determine the energy barriers for rotation around the C-O and C-C bonds of the ester linkage.

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₆H₁₆O₄. chemnet.com

The theoretical (calculated) monoisotopic mass of this compound is 272.1049 Da. Experimental analysis using techniques like Atmospheric Pressure Chemical Ionization (APCI) has confirmed the mass of the molecule to be m/z 272. rsc.org More precise HRMS would be expected to yield a value extremely close to the theoretical mass, confirming the elemental composition.

Table 2: HRMS Data for this compound

Molecular Formula Theoretical Exact Mass (Da)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation

In mass spectrometry, particularly with electron ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, the molecular ion can be induced to fragment into smaller, characteristic charged particles. chemguide.co.uk The analysis of these fragments provides valuable structural information. chemguide.co.uk

For this compound, the primary fragmentation would be expected to occur at the ester linkage, which is the most labile part of the molecule. The major fragmentation pathways would likely involve:

Cleavage of the benzyl-oxygen bond: This would lead to the formation of a stable p-methoxybenzoyl cation (the base peak) and a p-methoxybenzyl radical.

Cleavage of the acyl-oxygen bond: This would generate a stable p-methoxybenzyl cation and a p-methoxybenzoate radical.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Structure Name m/z (Da)
[CH₃O-C₆H₄-CO]⁺ p-Methoxybenzoyl cation 135

These characteristic fragments are diagnostic for the two constituent parts of the ester. Further fragmentation of these primary ions, for example, through the loss of a methyl radical (•CH₃) or carbon monoxide (CO), can also occur. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in its crystalline form.

A search of the available scientific literature and crystallographic databases did not yield any published crystal structures for this compound. Therefore, detailed experimental data on its solid-state conformation is not available at this time. For context, a related precursor molecule, p-anisic acid, has been studied by X-ray crystallography and is known to form hydrogen-bonded dimers in its crystal lattice. rsc.org

Table 4: List of Compound Names

Compound Name
This compound
p-Anisic acid
4-methoxybenzyl 4-methoxybenzoate (B1229959)
p-methoxybenzoyl cation

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing the vibrational modes of a molecule. The spectra provide a unique "fingerprint" for the compound. While experimental spectra for this compound are not widely published, the expected characteristic bands can be predicted based on the known vibrational frequencies of its functional components, such as p-methoxybenzoic acid, benzyl (B1604629) alcohol derivatives, and other aromatic esters. researchgate.netnist.gov

The primary vibrational modes of interest include:

Carbonyl (C=O) Stretching: The ester carbonyl group will produce one of the most intense and characteristic absorption bands in the IR spectrum. For aromatic esters, this ν(C=O) band is typically observed in the region of 1725-1705 cm⁻¹. Its exact position is sensitive to electronic effects of the aromatic rings. This band is also expected to be prominent in the Raman spectrum.

C-O Stretching: The molecule contains two types of C-O bonds: the ester C-O bonds and the ether C-O bonds of the methoxy groups. These will result in strong IR absorptions. The aryl-O-C stretch (from the ester) typically appears as two coupled bands between 1300-1200 cm⁻¹ and 1150-1000 cm⁻¹. The asymmetric C-O-C stretching of the methoxy groups (Ar-O-CH₃) is expected around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹.

Aromatic Ring Vibrations: The p-disubstituted benzene (B151609) rings give rise to several characteristic bands. The C=C stretching vibrations within the ring occur in the 1610-1500 cm⁻¹ region. Out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern; for a 1,4-disubstituted ring, a strong band is expected in the IR spectrum between 840-810 cm⁻¹.

Aliphatic C-H Stretching: The methylene bridge (-CH₂-) and the methyl groups (-CH₃) of the methoxy functions will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range.

Aromatic C-H Stretching: These vibrations are typically observed as weaker bands above 3000 cm⁻¹.

The following table summarizes the expected key vibrational frequencies for this compound.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H StretchC-H (Aromatic)3100 - 3000Medium to WeakMedium
Aliphatic C-H StretchC-H (CH₂, CH₃)3000 - 2850MediumMedium
Carbonyl StretchC=O (Ester)1725 - 1705StrongStrong
Aromatic C=C StretchC=C (Aromatic)1610 - 1500Medium to StrongStrong
Asymmetric C-O-C StretchAr-O-C (Ester/Ether)1300 - 1200StrongMedium
Symmetric C-O-C StretchC-O-C (Ester/Ether)1150 - 1000StrongWeak
Out-of-Plane C-H BendC-H (p-substituted ring)840 - 810StrongWeak

Theoretical and Computational Investigations of P Methoxybenzyl P Anisate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nrel.gov This method is used to determine the optimized geometric structure of p-Methoxybenzyl p-anisate, corresponding to the lowest energy arrangement of its atoms. From this optimized geometry, a wealth of electronic properties can be calculated.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The difference between these energies, the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A larger gap suggests higher stability and lower reactivity. researchgate.net

For molecules containing moieties similar to this compound, such as other 1,2,4-triazol-5-ones with a p-methoxybenzyl group, DFT calculations (using the B3LYP/6-311G(d,p) method) have shown HOMO-LUMO energy gaps of approximately 4.17 eV. researchgate.net These calculations help in predicting how the molecule will interact with other chemical species. Global reactivity descriptors, which provide a quantitative measure of chemical reactivity, can also be derived from these orbital energies.

Table 1: Predicted Electronic Properties of a p-Methoxybenzyl-containing Compound via DFT

This table presents representative data calculated for a similar heterocyclic compound containing a p-methoxybenzyl group, illustrating the types of parameters obtained for this compound.

Parameter Definition Representative Calculated Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.01
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.84
Energy Gap (ΔE) ELUMO - EHOMO 4.17
Ionization Potential (I) -EHOMO 6.01
Electron Affinity (A) -ELUMO 1.84
Electronegativity (χ) (I + A) / 2 3.93

Data adapted from methodologies described for similar compounds. researchgate.netresearchgate.net

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) are computationally more demanding than DFT but can offer higher accuracy for certain properties, serving as a benchmark for other methods. core.ac.ukuni-heidelberg.de

For instance, in a combined experimental and computational study of a related compound, 2-oxo-2H-chromen-6-yl 4-methoxybenzoate (B1229959), both DFT and ab initio methods were used to optimize the molecular geometry and calculate electronic properties. ujkz.gov.bfsapub.org The results showed that while DFT (B3LYP/6-311++G(d,p)) predicted a HOMO-LUMO gap of 4.40 eV, the ab initio RHF/6-311++G(d) method predicted a much larger gap of 9.77 eV. ujkz.gov.bfsapub.org This highlights how different theoretical levels can yield varying predictions. For this compound, ab initio calculations would be invaluable for validating the results from DFT and for providing a more precise prediction of its electronic transitions and stability, albeit at a significantly greater computational expense. aps.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules in reality are dynamic entities that constantly vibrate and rotate. Molecular Dynamics (MD) simulations are a computational technique used to study these movements over time. nih.gov An MD simulation of this compound would involve placing the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent) and calculating the forces between all atoms using a force field.

By solving the classical equations of motion, MD simulations generate a trajectory that describes how the molecule's position and conformation change over nanoseconds or microseconds. mun.ca This allows for the exploration of the molecule's conformational landscape—the collection of all possible shapes it can adopt. For this compound, this would reveal the flexibility around the ester linkage and the methylene (B1212753) bridge, identifying the most stable and frequently occurring conformations in a solution. mun.ca

Furthermore, MD simulations provide detailed insights into solvation effects. They show how solvent molecules arrange themselves around the solute and how specific interactions, such as hydrogen bonds, influence the molecule's preferred conformation and dynamic behavior. nih.govmun.ca

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which is essential for interpreting experimental data. DFT calculations are widely used to predict vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. epstem.netresearchgate.net

For infrared spectroscopy, frequency calculations performed on the optimized geometry of this compound yield the expected vibrational modes and their corresponding frequencies and intensities. ujkz.gov.bfsapub.org These theoretical spectra can be compared with experimental FT-IR spectra to aid in the assignment of specific peaks to particular bond stretches, bends, and torsions within the molecule.

For NMR spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed with DFT to calculate the isotropic chemical shifts for ¹H and ¹³C nuclei. epstem.net The accuracy of these predictions is often high enough to distinguish between different isomers or conformations. By comparing the theoretically calculated chemical shifts with experimental values, a strong validation of the computed structure can be achieved.

Table 2: Representative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts

This table illustrates a hypothetical comparison for key carbon atoms in this compound, based on methodologies applied to similar molecules. epstem.net

Atom Description Experimental δ (ppm) Calculated δ (ppm) Difference (ppm)
Carbonyl Carbon (Ester) 165.5 166.2 +0.7
Methylene Carbon (-CH₂-) 70.1 70.8 +0.7
Methoxy (B1213986) Carbon (Anisate) 55.4 56.0 +0.6

Computational Studies on Reaction Mechanisms and Transition States Involving this compound

Computational methods are instrumental in elucidating the complex pathways of chemical reactions. By mapping the potential energy surface, these studies can identify reactants, products, intermediates, and the high-energy transition states that connect them. This provides a step-by-step understanding of how a reaction proceeds.

A relevant computational study investigated the substitution reaction of an acyclic acetal (B89532) containing a p-methoxybenzyl (PMB) group. nih.gov Using DFT calculations (B3LYP/6-31G*), the study explored the reaction mechanism and the source of its stereoselectivity. The calculations suggested the formation of an oxetanium ion intermediate (25) which could fragment to give a highly electrophilic p-methoxybenzyl cation (26) and oxetane (B1205548) (27). nih.gov This computational analysis was crucial in explaining the formation of observed side products that arose from the trapping of this p-methoxybenzyl cation by nucleophiles present in the reaction mixture. nih.gov

Similarly, computational models can be applied to understand the deprotection of the PMB group, a common protecting group in organic synthesis. mdpi.com The cleavage of PMB ethers with reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) is believed to proceed through a charge-transfer complex. mdpi.com DFT calculations could model this complex, determine the transition state for the electron transfer, and map the subsequent steps involving nucleophilic attack by water that lead to the cleavage of the ether and formation of p-methoxybenzaldehyde. mdpi.com These studies provide invaluable mechanistic insights that guide the development of new synthetic methods. nih.gov

Investigations into Molecular Mechanisms of Biological Action of P Methoxybenzyl P Anisate

In Vitro Enzyme Modulation and Inhibition Studies

To understand the biological effects of p-methoxybenzyl p-anisate, initial studies would typically involve its screening against a panel of enzymes to identify any modulatory or inhibitory activity. For instance, related compounds containing the p-methoxybenzyl group have been investigated as potential modulators of various enzymes. medchemexpress.com

Kinetic Characterization of Enzyme-Inhibitor Interactions

Should this compound be identified as an enzyme inhibitor, detailed kinetic studies would be essential to characterize the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). khanacademy.org These studies involve measuring the rate of the enzymatic reaction at varying concentrations of both the substrate and the inhibitor. sigmaaldrich.com Analysis of the resulting data, often visualized using Michaelis-Menten or Lineweaver-Burk plots, would yield key kinetic parameters such as the Michaelis constant (K_m), the maximal velocity (V_max), and the inhibition constant (K_i). khanacademy.orgsigmaaldrich.com Such studies are crucial for understanding the potency and nature of the enzyme-inhibitor interaction. Slow-binding inhibition is another characteristic that could be investigated, as compounds with this property can have a prolonged pharmacological effect. ibmc.msk.ru

Table 1: Hypothetical Kinetic Parameters for Enzyme Inhibition by this compound

Enzyme TargetInhibition TypeK_i (Inhibition Constant)IC_50 (Half-maximal Inhibitory Concentration)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as specific data for this compound is not available.

Structure-Activity Relationship (SAR) Studies for Enzymatic Potency and Selectivity

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues of this compound to determine which structural features are critical for its biological activity. For instance, modifications could be made to the methoxy (B1213986) groups, the ester linkage, or the aromatic rings to probe their influence on enzymatic potency and selectivity. acs.orgnih.govacs.orgscispace.com By comparing the activity of these analogues, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. This understanding is vital for the rational design of more potent and selective inhibitors. acs.orgscispace.com

Cellular Pathway Interrogation in Model Systems

Beyond isolated enzymes, it is critical to investigate the effects of this compound in cellular models to understand its impact on complex biological pathways.

Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging Mechanisms in Cell-Based Assays

Compounds containing phenolic and methoxybenzyl moieties are often investigated for their antioxidant properties. nih.gov Cell-based assays, such as the Cellular Antioxidant Activity (CAA) assay, can be used to assess the ability of this compound to neutralize intracellular reactive oxygen species (ROS). mdpi.combioivt.comsemanticscholar.org These assays utilize fluorescent probes that react with ROS to generate a measurable signal, which is quenched in the presence of an effective antioxidant. bioivt.com Further studies could elucidate the specific ROS scavenging mechanisms, whether through direct interaction with radicals or by upregulating endogenous antioxidant defense systems. mdpi.comnih.govresearchgate.net

Table 2: Potential Cellular Antioxidant Activity of this compound

Assay TypeCell LineOxidative StressorMeasurementResult
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

This table is for illustrative purposes only, as specific data for this compound is not available.

Modulation of Specific Cellular Signaling Pathways

This compound could potentially modulate various cellular signaling pathways that are crucial for cell fate and function. For example, compounds with similar structural features have been shown to influence pathways such as the Wnt/β-catenin and Rho signaling pathways. google.comumich.edu Investigations would involve treating cells with the compound and then using techniques like Western blotting or reporter gene assays to measure changes in the phosphorylation status or expression levels of key signaling proteins. google.comnih.gov This would help to identify the specific molecular targets and pathways affected by the compound.

Interaction with Biomolecules (e.g., Proteins, Nucleic Acids)

The biological effects of a compound are ultimately determined by its interactions with biomolecules. Studies would be necessary to determine if this compound directly binds to proteins or nucleic acids. rsc.orgnih.gov Techniques such as fluorescence anisotropy, surface plasmon resonance, or isothermal titration calorimetry could be employed to characterize these interactions and determine binding affinities. frontiersin.org Understanding these interactions is fundamental to elucidating the compound's mechanism of action at a molecular level. scispace.com

Binding Affinity Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There are no available scientific reports detailing the binding affinity of this compound to any specific protein or biological target. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are standard methods for quantifying molecular interactions, have not been applied to this compound in any published study found to date.

Molecular Docking and Ligand-Protein Interaction Modeling

A review of scientific databases reveals no molecular docking studies performed on this compound. Computational modeling, which predicts the binding orientation and affinity of a ligand to a protein's active site, has been conducted for other complex molecules containing a 4-methoxybenzoate (B1229959) or p-methoxybenzyl group as part of a larger structure. However, no research has specifically modeled the interaction of this compound with any protein target.

Antimicrobial and Antifungal Activity Assessment in Culture Models

There is no published data on the assessment of antimicrobial or antifungal activity of this compound in culture models. While related compounds like ethyl p-anisate and benzyl (B1604629) 4-methoxybenzoate have been noted for potential antimicrobial or antifungal effects, no studies have specifically tested this compound against bacterial or fungal strains. Consequently, there is no information regarding its minimum inhibitory concentration (MIC) or its spectrum of activity.

Applications and Advanced Materials Science Incorporating P Methoxybenzyl P Anisate

Role as a Building Block in Complex Organic Synthesis

In the intricate field of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. p-Methoxybenzyl p-anisate serves as a source for the p-methoxybenzyl (PMB) group, a widely employed protecting group.

The p-methoxybenzyl (PMB) group, derived from p-methoxybenzyl alcohol, is a versatile protecting group for various functional groups, particularly hydroxyl and carboxyl groups. nih.govchem-station.com The ester linkage in this compound can be cleaved to provide the p-methoxybenzyl alcohol, which can then be used to protect a target functional group.

The PMB group is favored for its stability under a range of reaction conditions, yet it can be removed under specific and mild conditions, ensuring the integrity of the protected molecule. nih.govchem-station.com This selective deprotection is a critical aspect of its utility.

Key Features of the PMB Protecting Group:

FeatureDescriptionRelevant Conditions/Reagents
Installation The PMB group is typically introduced by reacting the alcohol or carboxylic acid with p-methoxybenzyl chloride (PMB-Cl) or p-methoxybenzyl alcohol under appropriate conditions. nih.govBase (e.g., triethylamine), Coupling agents (e.g., DCC), Acid catalysis. nih.gov
Stability The PMB ether or ester is stable to a variety of reagents and reaction conditions commonly used in organic synthesis. nih.govBasic conditions, many organometallic reagents, and some oxidizing and reducing agents.
Deprotection The PMB group can be cleaved under oxidative conditions or strongly acidic conditions. chem-station.comDichlorodicyanobenzoquinone (DDQ), Trifluoroacetic acid (TFA). chem-station.com

The electron-donating nature of the methoxy (B1213986) group on the benzyl (B1604629) ring makes the PMB group more susceptible to oxidative cleavage compared to an unsubstituted benzyl group, allowing for orthogonal deprotection strategies in the presence of other protecting groups. chem-station.com For instance, the PMB group can be selectively removed in the presence of a benzyl (Bn) group using DDQ. chem-station.com

The synthesis of complex molecules such as (+)-saxitoxin has utilized the electron-donating properties of the PMB group to stabilize adjacent functionalities during transformations. chem-station.com

While this compound itself is not widely cited as a direct precursor to a broad range of functional molecules, its hydrolysis products, p-methoxybenzyl alcohol and p-anisic acid, are valuable intermediates in organic synthesis. hmdb.caresearchgate.net

p-Methoxybenzyl alcohol is a key reagent for the introduction of the PMB protecting group. chemscene.com

p-Anisic acid , also known as 4-methoxybenzoic acid, and its derivatives have applications in pharmaceuticals and are used as intermediates in the synthesis of more complex organic compounds. hmdb.ca It is found naturally in anise and possesses antiseptic properties. hmdb.ca

The synthesis of p-anisic acid can be achieved through the oxidation of anethole (B165797) or p-methoxyacetophenone. hmdb.caresearchgate.net

Potential in Functional Materials (e.g., Liquid Crystals, Polymer Components)

There is limited specific information in the reviewed literature on the direct application of this compound in the design of functional materials such as liquid crystals or as a primary component in polymers. The research in these areas tends to focus on molecules with more complex structures or specific mesogenic properties, which this compound does not inherently possess. While its constituent parts, p-anisic acid derivatives, are used as building blocks for liquid crystals, the direct incorporation of the entire this compound molecule is not a common strategy. chemscene.comresearchgate.net

No significant research has been found detailing the design and synthesis of polymers or copolymers directly derived from this compound as a monomer. The focus in polymer chemistry is often on monomers that can undergo specific polymerization reactions (e.g., vinyl, ring-opening) or that contain functionalities that impart desirable properties to the resulting polymer. The ester linkage in this compound is more susceptible to hydrolysis than the robust backbones typically required for stable polymers.

Due to the lack of synthesized polymers or functional materials based on this compound, there are no established structure-property relationships to report. The study of such relationships requires a series of related materials to compare how structural variations influence physical and chemical properties.

Applications in Analytical Chemistry and Chemical Sensors

There is no readily available scientific literature or data to suggest that this compound has any specific applications in the fields of analytical chemistry or chemical sensors. The development of chemical sensors typically requires molecules with specific recognition sites or signaling capabilities, which are not prominent features of this compound.

Use as a Chemical Standard or Reference Material

While this compound is a distinct chemical entity, its direct and widespread application as a primary chemical standard or certified reference material is not extensively documented in publicly available scientific literature. However, the principles of its use in such a capacity can be understood through the established practices for related compounds within the same chemical family, such as p-anisic acid and its various esters.

In analytical chemistry, a chemical standard serves as a highly pure substance used to calibrate instruments and validate analytical methods. The purity and well-characterized nature of such a standard are paramount for ensuring the accuracy and comparability of experimental results. For a compound like this compound to be utilized as a reference material, it would need to undergo a rigorous process of synthesis, purification, and characterization to establish its identity and purity with a high degree of confidence. This would typically involve techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

The value of this compound as a potential standard lies in its specific chemical structure, which can be useful in the qualitative and quantitative analysis of complex mixtures where similar structural motifs are present. For instance, in the quality control of products where p-methoxybenzyl or p-anisoyl groups are relevant, a certified standard of this compound would be invaluable for identifying and quantifying its presence or the presence of related impurities.

Although specific certificates of analysis for this compound as a reference standard are not readily found, its precursors and related compounds are commercially available as analytical standards. For example, p-anisic acid is available as an analytical standard, which underscores the importance of this chemical class in quality control and research. The potential for this compound to serve as a niche reference material, particularly in specialized industrial or research applications, remains a possibility contingent on the demand for such a specific standard.

Development of Analytical Detection and Quantification Methods

The development of robust and sensitive analytical methods for the detection and quantification of chemical compounds is a cornerstone of modern materials science and quality assurance. While specific, validated analytical methods exclusively targeting this compound are not widely published, the principles of its analysis can be inferred from established methods for similar ester compounds.

Chromatographic Techniques:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most probable techniques for the analysis of this compound.

Gas Chromatography (GC): Given its likely volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be a suitable method for the quantification and identification of this compound. The choice of the stationary phase for the GC column would be critical, likely a mid-polarity phase to achieve good separation from other components in a sample matrix. In a hypothetical GC-MS analysis, the mass spectrum of this compound would show characteristic fragment ions corresponding to the p-methoxybenzyl cation and the p-anisoyl cation, allowing for unambiguous identification.

High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile samples containing this compound, reversed-phase HPLC with a C18 column would be the method of choice. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used to elute the compound. Detection would typically be achieved using a UV detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance.

Spectroscopic Techniques:

Spectroscopic methods are indispensable for the structural elucidation and quantification of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be fundamental in confirming the structure of synthesized or isolated this compound. The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the benzyl group, and the methoxy protons, with chemical shifts and coupling patterns characteristic of the compound's structure.

Mass Spectrometry (MS): As mentioned, MS is a powerful tool for both identification and quantification. High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass of the molecule, further confirming its elemental composition.

Hypothetical Method Validation Parameters:

Any newly developed analytical method for this compound would require thorough validation to ensure its reliability. Key validation parameters would include:

ParameterDescription
Specificity The ability of the method to exclusively measure the analyte in the presence of other components.
Linearity The range over which the method's response is directly proportional to the analyte concentration.
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

While detailed research findings on the analytical detection and quantification of this compound are scarce, the established methodologies for similar aromatic esters provide a solid foundation for the development of such analytical procedures should the need arise in industrial or research settings.

Environmental Fate and Degradation of P Methoxybenzyl P Anisate Academic Focus

Biodegradation Pathways and Mechanisms

The biodegradation of p-methoxybenzyl p-anisate is presumed to be initiated by the enzymatic hydrolysis of the ester linkage, a common pathway for the microbial degradation of ester-containing compounds. nih.gov This initial cleavage would yield p-methoxybenzyl alcohol and p-anisic acid as the primary metabolites. The susceptibility of ester bonds to hydrolysis by microbial esterases is a well-documented phenomenon in environmental science. nih.gov

Following the initial hydrolysis, the subsequent degradation of the resulting aromatic fragments would proceed along distinct metabolic pathways.

Degradation of p-Anisic Acid: p-Anisic acid (4-methoxybenzoic acid) is known to undergo microbial degradation, typically commencing with O-demethylation to form 4-hydroxybenzoic acid. This reaction is a critical step, as it removes the methoxy (B1213986) group, making the aromatic ring more susceptible to further enzymatic attack. The resultant 4-hydroxybenzoic acid is a common intermediate in the degradation of various aromatic compounds and is further metabolized, often via protocatechuate, leading to ring cleavage and eventual entry into central metabolic cycles such as the tricarboxylic acid (TCA) cycle.

Degradation of p-Methoxybenzyl Alcohol: The biodegradation of p-methoxybenzyl alcohol would likely proceed through oxidation of the alcohol moiety to the corresponding aldehyde (p-anisaldehyde) and subsequently to the carboxylic acid (p-anisic acid). This sequence of oxidative reactions is a common microbial strategy for the catabolism of aromatic alcohols. Once p-anisic acid is formed, its degradation would follow the pathway described above.

Metabolite Chemical Formula Role in Biodegradation Pathway
This compoundC₁₆H₁₆O₄Parent Compound
p-Anisic acidC₈H₈O₃Primary Metabolite
p-Methoxybenzyl alcoholC₈H₁₀O₂Primary Metabolite
4-Hydroxybenzoic acidC₇H₆O₃Secondary Metabolite
Protocatechuic acidC₇H₆O₄Ring Fission Precursor

Photodegradation Studies and Environmental Impact Assessment (Mechanistic)

The photodegradation of this compound in the environment is another critical transformation pathway, particularly in sunlit aquatic systems and on terrestrial surfaces. The molecule contains chromophores—the substituted benzene (B151609) rings—that can absorb ultraviolet (UV) radiation from sunlight. wikipedia.org The absorption of UV photons can elevate the molecule to an excited electronic state, rendering it more reactive and susceptible to chemical alteration.

The primary mechanism of photodegradation for aromatic esters like this compound is likely to involve direct photolysis, where the molecule itself absorbs light and undergoes transformation. The ester linkage and the methoxy-substituted aromatic rings are the most probable sites of photochemical activity.

Homolytic Cleavage: One potential pathway is the homolytic cleavage (homolysis) of the ester bond upon absorption of UV radiation. This would generate a p-methoxybenzyloxy radical and a p-anisoyl radical. These highly reactive radical species would then undergo a variety of secondary reactions with other molecules in their immediate environment, such as oxygen, water, and organic matter, leading to a cascade of transformation products.

Photo-Fries Rearrangement: Another plausible photochemical reaction is the Photo-Fries rearrangement. In this intramolecular process, the ester group, upon excitation, rearranges to form substituted hydroxyketones. This would result in the formation of various isomers of (p-methoxyphenyl)(hydroxy-p-methoxyphenyl)methanone.

Reactions with Photochemically Produced Reactive Species: In addition to direct photolysis, this compound can be degraded by indirect photolysis. This involves reactions with photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydroperoxyl radicals (HOO•). These reactive oxygen species are powerful oxidants that can react with the aromatic rings and the benzylic carbon of this compound, leading to hydroxylation, ring opening, and mineralization.

The environmental impact of these photodegradation processes is twofold. On one hand, photodegradation can lead to the detoxification of the parent compound. On the other hand, some of the transformation products may be more toxic or persistent than the original molecule. A comprehensive environmental impact assessment would, therefore, require the identification and toxicological characterization of the major photodegradation products.

Process Initiator Potential Products
Direct Photolysis (Homolysis)UV Radiationp-Methoxybenzyloxy radical, p-Anisoyl radical
Direct Photolysis (Photo-Fries)UV RadiationIsomers of (p-methoxyphenyl)(hydroxy-p-methoxyphenyl)methanone
Indirect Photolysis•OH, ¹O₂, HOO•Hydroxylated derivatives, Ring-opened products

Future Research Directions and Unexplored Avenues for P Methoxybenzyl P Anisate

Integration with Emerging Technologies in Chemical Synthesis and Catalysis

The synthesis of esters, including p-Methoxybenzyl p-anisate, is a cornerstone of organic chemistry. acs.org However, future research can move beyond traditional methods like Fischer esterification to embrace greener and more efficient technologies. nih.govresearchgate.net

Catalysis Innovation: The development of novel catalysts is paramount. Recent advancements in metal-based nanocatalysts and transition-metal-catalyzed C-H functionalization offer promising routes for synthesizing this compound with higher efficiency and atom economy. acs.orglabmanager.com For instance, employing bimetallic oxide clusters or ionic iron(III) complexes could facilitate direct C-H activation of p-methoxytoluene and its coupling with p-anisic acid, potentially using molecular oxygen as the sole oxidant. labmanager.comorganic-chemistry.org This approach would be more sustainable than methods requiring stoichiometric oxidants or harsh reagents like benzyl (B1604629) halides. organic-chemistry.org

Flow Chemistry and Process Automation: Continuous flow chemistry presents a significant opportunity to optimize the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields, improved safety, and easier scalability compared to batch processing. The integration of artificial intelligence and machine learning algorithms with flow reactors could enable real-time optimization and autonomous synthesis, rapidly identifying the most efficient pathways for its production.

Biocatalysis: The use of enzymes, particularly lipases, in ester synthesis is a rapidly growing field of green chemistry. nih.gov Future studies could explore the enzymatic synthesis of this compound from p-anisic acid and p-methoxybenzyl alcohol. This biocatalytic route operates under mild conditions, reducing energy consumption and the formation of unwanted by-products. nih.gov

A comparative analysis of potential synthetic routes is presented below:

Synthesis Parameter Conventional Fischer Esterification Potential Flow Chemistry with Novel Catalyst Potential Biocatalytic (Lipase) Route
Catalyst Strong Acid (e.g., H₂SO₄)Transition-Metal Complex, Nanocatalyst acs.orglabmanager.comImmobilized Lipase (B570770) nih.gov
Solvent Excess alcohol or inert solventGreener solvents, potentially solvent-freeSolvent-free or biocompatible solvents nih.gov
Temperature High (Reflux)Often milder, precisely controlledLow (e.g., 30-60 °C) nih.gov
Waste Generation Neutralization salts, solvent wasteReduced, catalyst may be recyclable researchgate.netMinimal, biodegradable components nih.gov
Potential Yield Moderate to GoodHigh to ExcellentGood to High
Process Control LimitedHigh, automatedModerate

Advanced Mechanistic Studies in Biological Systems (In Vitro and Ex Vivo)

While the parent molecules, p-anisic acid and p-methoxybenzyl alcohol, have documented biological activities, the specific interactions of the ester, this compound, are poorly understood. mdpi.compatsnap.com Advanced in vitro and ex vivo studies are necessary to elucidate its biological potential.

Enzyme and Receptor Screening: A primary avenue of research is to screen this compound against a wide panel of enzymes and cellular receptors. Given that other simple esters and anisic acid derivatives show activity, it is plausible that this compound could act as an inhibitor or modulator. researchgate.netmdpi.com For example, anisic acid has been reported to have antioxidant and anti-inflammatory properties. mdpi.com Investigating whether this compound can inhibit enzymes like cyclooxygenases (COX-1/COX-2) or lipoxygenases would be a logical starting point.

Mechanism of Action Studies: Should initial screenings identify bioactivity, subsequent mechanistic studies would be crucial. Techniques such as isothermal titration calorimetry (ITC) could determine binding affinities and thermodynamics, while cell-based assays using human cancer cell lines (e.g., MCF-7, A549, HepG2) could assess antiproliferative effects. mdpi.com If cytotoxic activity is observed, further studies could explore the mechanism, such as induction of apoptosis via caspase pathways, which has been noted for other phenolic acid derivatives. mdpi.com

Metabolic Stability and Prodrug Potential: An important area of investigation is the metabolic fate of this compound in biological systems. Ex vivo studies using liver microsomes or tissue homogenates can determine its stability against esterases. It is possible that the compound acts as a prodrug, being hydrolyzed in vivo to release p-anisic acid and p-methoxybenzyl alcohol, which may then exert their own biological effects. Understanding this metabolic pathway is critical to interpreting any observed bioactivity.

Exploration of Novel Materials Science and Engineering Applications

The rigid, aromatic structure of this compound suggests its potential utility as a building block in materials science. numberanalytics.com

Liquid Crystals: The molecular structure of this compound, containing two para-substituted benzene (B151609) rings linked by an ester group, is characteristic of a mesogen, a molecule that can form liquid crystal phases. benthamdirect.comresearchgate.net Research has shown that similar ester molecules, particularly those with methoxy (B1213986) and benzoate (B1203000) groups, can exhibit liquid crystalline behavior. benthamdirect.comgoogle.com Future work should involve synthesizing and characterizing this compound and its homologues to determine their transition temperatures and identify any potential nematic, smectic, or twist-bend phases. whiterose.ac.uk The presence of the flexible ester linkage combined with the rigid aromatic cores could lead to materials suitable for display technologies or optical sensors. researchgate.netgoogle.com

Polymer Additives and Monomers: Esters are widely used as additives in polymers, acting as plasticizers, lubricants, or processing aids. adeka.co.jp The properties of this compound, such as its melting point (48-51 °C) and boiling point (244-245 °C), suggest it could be a stable additive in polymer processing. wikipedia.org Its potential miscibility with polymers like polystyrene or polyesters could be investigated. Furthermore, derivatives of this compound could be functionalized to act as monomers. For example, introducing hydroxyl or vinyl groups onto the aromatic rings would enable its incorporation into polyester (B1180765) or polyacrylate backbones, potentially imparting unique thermal or optical properties to the resulting polymer. numberanalytics.com

A table of relevant physical properties for materials science exploration is provided below:

Property Value for Methyl p-anisate (Analogue) Predicted Relevance for this compound
Molecular Formula C₉H₁₀O₃ wikipedia.orgC₁₆H₁₆O₄
Melting Point 47-51 °C sigmaaldrich.comExpected to be a crystalline solid at room temperature.
Boiling Point 244-245 °C sigmaaldrich.comIndicates high thermal stability, suitable for melt processing of polymers.
Structure Two aromatic rings, ester linkageAnisole and benzyl groups provide rigidity and potential for π-π stacking. The ester group provides polarity and flexibility. This combination is favorable for liquid crystal formation and polymer interaction. benthamdirect.comadeka.co.jp
Solubility Soluble in alcohol, low in water thegoodscentscompany.comLikely soluble in common organic solvents used in polymer processing and materials fabrication.

Development of High-Throughput Screening Methodologies for this compound Derivatives

To efficiently explore the potential of this chemical scaffold, high-throughput screening (HTS) methodologies are essential. nih.gov HTS allows for the rapid testing of a large library of related compounds, accelerating the discovery of new leads for various applications. nih.gov

Combinatorial Synthesis: The first step is to create a chemical library of derivatives based on the this compound structure. Using automated synthesis platforms, variations can be introduced at multiple points on the molecule. For example, different substituents (e.g., halogens, alkyls, nitro groups) could be placed on either aromatic ring. The ester linkage itself could be modified by using different alcohols or carboxylic acids in the synthesis.

Assay Development: Parallel to library synthesis, specific HTS assays must be developed.

For Biological Applications: Cell-based assays in 96- or 384-well plates could screen for cytotoxicity, antimicrobial activity, or specific receptor modulation. nih.govnih.gov For instance, a screen could be designed to measure the inhibition of mesenchymal stem cell differentiation or screen for leishmanicidal activity, as has been done for other small molecule libraries. nih.govnih.gov

For Materials Science: HTS can be used to screen for material properties. For example, polymer-blend libraries could be created and rapidly analyzed for changes in glass transition temperature (Tg) using differential scanning calorimetry (DSC) arrays. Similarly, libraries of potential liquid crystals could be screened for birefringence using automated polarized light microscopy.

A conceptual workflow for HTS of this compound derivatives is outlined below:

Step Technology/Method Objective Example Application
1. Library Design Chemoinformatics, Molecular DockingDesign a diverse library of derivatives with varied electronic and steric properties.Design derivatives predicted to bind to a specific enzyme active site.
2. Combinatorial Synthesis Automated Parallel Synthesis, Flow ChemistrySynthesize hundreds of unique analogues of this compound.Create a 384-compound library with variations on both aromatic rings.
3. Assay Miniaturization 384-well or 1536-well platesReduce reagent volume and cost, increase throughput.Screen for inhibition of a target enzyme using a fluorescent substrate. researchgate.net
4. HTS Execution Robotic liquid handlers, Automated plate readersRapidly test the entire library against the developed assay.Identify "hits" that show >80% inhibition at a 10 µM concentration. nih.gov
5. Data Analysis & Hit Validation Statistical software, Dose-response curvesAnalyze raw data, confirm the activity of initial hits, and determine potency (e.g., IC₅₀). nih.govConfirm the top 10 compounds and prioritize those with IC₅₀ < 1 µM and low cytotoxicity.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, moving it from a simple catalog chemical to a valuable scaffold for innovation in medicine, materials, and sustainable chemistry.

Q & A

Basic: What are the standard methods for introducing the p-methoxybenzyl (PMB) group as a protective agent in ester derivatives like p-anisate?

The PMB group is typically introduced via Williamson ether synthesis using p-methoxybenzyl halides (e.g., PMB-Cl) under basic conditions. For base-sensitive substrates, PMB trichloroacetimidate (PMB-O(C=NH)CCl₃) is preferred, as it enables protection under mildly acidic conditions (e.g., catalytic TsOH) . For p-anisate derivatives, esterification of p-methoxybenzoic acid with p-methoxybenzyl alcohol can be achieved using coupling agents like DCC or HOBt in anhydrous solvents. Reaction monitoring via TLC or NMR is critical to confirm completion .

Basic: How can the PMB group be selectively removed from p-anisate esters without affecting other protective groups?

Oxidative cleavage with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is a gold-standard method. A typical protocol involves stirring the substrate with 0.2–0.3 equiv DDQ in dichloromethane/water (10:1) at room temperature for 1–4 hours. This method selectively cleaves PMB groups while preserving benzyl ethers and acid-sensitive functionalities . For substrates incompatible with DDQ, ceric ammonium nitrate (CAN) in acetonitrile/water (4:1) at 0°C–25°C is an alternative, though it may require optimization to avoid overoxidation .

Advanced: What analytical techniques are recommended for confirming the successful introduction or removal of the PMB group in p-anisate derivatives?

  • ¹H/¹³C NMR : Key diagnostic signals include the PMB aromatic protons (δ 6.8–7.3 ppm, doublet) and the benzylic CH₂ group (δ 4.3–4.5 ppm). Post-deprotection, these signals disappear, and new hydroxyl or carbonyl signals emerge .
  • HPLC-MS : Monitor molecular ion peaks ([M+H]⁺) to track mass changes (e.g., loss of PMB: Δm/z = –138 Da).
  • IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and monitor post-deprotection shifts .

Advanced: How does the electronic nature of the PMB group influence its stability under different deprotection conditions?

The electron-donating methoxy group enhances PMB’s stability under acidic conditions (e.g., HCl/MeOH) compared to unsubstituted benzyl groups. However, this electron-rich nature makes PMB more susceptible to oxidative cleavage (e.g., DDQ or CAN) via single-electron transfer mechanisms. Computational studies suggest the methoxy group lowers the oxidation potential by ~0.5 V, facilitating selective deprotection .

Advanced: Are there documented cases where the PMB group in p-anisate derivatives exhibits unexpected stability or lability under specific reaction conditions?

  • Unexpected Stability : PMB ethers resist catalytic hydrogenation (H₂/Pd-C) even at elevated pressures, enabling orthogonal deprotection of benzyl groups .
  • Unexpected Lability : Under strongly acidic conditions (e.g., TFA/DCM), PMB esters may undergo partial cleavage if steric hindrance is low, necessitating careful control of reaction time and temperature .

Advanced: What strategies exist for orthogonal protection schemes involving PMB and other protective groups in complex molecule synthesis?

  • PMB + Benzyl (Bn) : Use DDQ for PMB removal and H₂/Pd-C for Bn deprotection .
  • PMB + Acetyl (Ac) : PMB is stable under basic hydrolysis (e.g., K₂CO₃/MeOH), allowing selective Ac removal .
  • PMB + Silyl Ethers (TBS/TBDPS) : PMB resists fluoride ions (e.g., TBAF), enabling sequential deprotection .

Advanced: How can researchers resolve contradictions in reported PMB deprotection yields for p-anisate derivatives?

Discrepancies often arise from substrate-specific steric/electronic effects or solvent polarity . For example:

  • DDQ efficiency drops in polar aprotic solvents (e.g., DMF) due to reduced quinone electrophilicity .
  • CAN-mediated cleavage may overoxidize electron-rich aromatics unless rigorously dried solvents are used .
    Recommendation : Pre-screen conditions using model compounds and adjust stoichiometry/solvents empirically .

Advanced: What role does the PMB group play in stabilizing reactive intermediates during p-anisate synthesis?

In N-protected lactam syntheses , PMB stabilizes N-acyliminium ions by delocalizing positive charge through resonance with the methoxy group. This prevents undesired side reactions (e.g., ring-opening) during nucleophilic additions . Similarly, PMB esters in glycosylation reactions reduce β-elimination by shielding anomeric centers .

Basic: What precautions are necessary when handling PMB-protected p-anisate derivatives?

  • Light Sensitivity : PMB groups can degrade under prolonged UV exposure; store samples in amber vials .
  • Moisture Control : DDQ and CAN are hygroscopic; use anhydrous solvents and inert atmospheres for reproducible results .

Advanced: How can computational modeling guide the design of PMB-protected p-anisate derivatives for targeted reactivity?

DFT calculations (e.g., B3LYP/6-31G*) predict:

  • Deprotection Kinetics : Transition-state energies for DDQ/CAN pathways, optimizing reaction conditions .
  • Steric Maps : Visualize steric hindrance to tailor protection/deprotection sequences .

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